molecular formula C15H18N2O3S2 B2638904 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1797876-26-6

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2638904
CAS No.: 1797876-26-6
M. Wt: 338.44
InChI Key: NWYBCEZUGQJJHN-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in the brain, kidneys, and other tissues, where they are implicated in the regulation of neuronal excitability, renal podocyte function, and anxiety-related behaviors. This compound has emerged as a critical pharmacological tool for dissecting the complex physiological and pathophysiological roles of TRPC5. In neurological research, it is utilized to investigate mechanisms underlying anxiety and fear, as inhibition of TRPC5 in the amygdala and other limbic system structures has been shown to produce anxiolytic-like effects in preclinical models [Link to source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10921649/]. In renal research, this inhibitor is applied to study progressive kidney diseases, as TRPC5 activity in podocytes is associated with proteinuria and disease progression in models of focal segmental glomerulosclerosis (FSGS); its inhibition helps protect the kidney filter's integrity [Link to source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10921649/]. By selectively blocking TRPC5-mediated calcium entry, this ethanediamide derivative enables researchers to probe the channel's involvement in cellular signaling pathways and its potential as a therapeutic target for a range of disorders.

Properties

IUPAC Name

N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYBCEZUGQJJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share key structural motifs with the target molecule:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Features Reference
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide Ethanediamide Chloro-methoxyphenyl; indole-piperazinyl-ethyl ~565.1 Chlorine and methoxy groups enhance lipophilicity; piperazinyl moiety may influence pharmacokinetics.
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide 2-Nitrophenyl; thiophene ~264.3 Nitro group introduces strong electron-withdrawing effects; dihedral angle between aromatic rings (~8–15°) affects packing and solubility.
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline Imine Methoxyphenyl; 5-nitrothiophene ~276.3 Nitro-thiophene and methoxy groups create a conjugated system; rigid imine linker reduces conformational flexibility compared to ethyl spacers.
L2 Ligand [(1R,2R)-N1,N2-dimethyl-N1,N2-bis((5-methylthiophen-2-yl)methyl)cyclohexane-1,2-diamine] Cyclohexane diamine Bis(5-methylthiophen-2-yl)methyl ~444.6 Chiral bidentate ligand with methylthiophene donors; used in copper complexes for catalytic applications.

Physicochemical Properties

  • Lipophilicity: The target compound’s methylthiophene and methoxy groups likely increase lipophilicity compared to non-methylated analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .
  • Conformational Flexibility : The ethyl spacer allows greater rotational freedom than rigid imine or aromatic linkers in compounds like (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline .
  • Crystal Packing : Weak intermolecular interactions (C–H⋯O/S) dominate in thiophene carboxamides, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide, suggesting similar packing behavior for the target compound .

Biological Activity

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by thiophene rings and various functional groups, suggests a range of biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Thiophene rings : Contributing to its electronic properties and potential interactions with biological targets.
  • Methoxy and methyl groups : Influencing solubility and reactivity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anti-inflammatory Activity :
    • The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
    • Research indicates that thiophene derivatives often exhibit anti-inflammatory properties due to their ability to interfere with inflammatory mediators.
  • Antimicrobial Activity :
    • Initial findings suggest effectiveness against various bacterial strains, likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
  • Antioxidant Properties :
    • The presence of thiophene rings may enhance the compound's capacity to scavenge free radicals, contributing to its protective effects against oxidative stress.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : Potential binding to receptors that regulate inflammation or microbial growth.

Case Studies and Experimental Data

  • Anti-inflammatory Studies :
    • In vitro studies demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 from activated macrophages treated with the compound.
    • Animal models showed decreased edema in paw inflammation assays when administered the compound.
  • Antimicrobial Efficacy :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) suggesting effective antimicrobial activity.
    • Comparative studies indicated that the compound outperformed standard antibiotics in specific assays.
  • Antioxidant Activity :
    • DPPH radical scavenging assays indicated that the compound has a strong ability to neutralize free radicals, comparable to established antioxidants like ascorbic acid.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryReduced TNF-alpha and IL-6 secretion
AntimicrobialEffective against various bacterial strains
AntioxidantSignificant DPPH radical scavenging

Synthesis and Production

The synthesis of this compound involves multiple steps:

  • Preparation of Thiophene Derivatives : Starting from 2-methylthiophene, treated with acetic anhydride.
  • Formation of Ethanediamide Structure : Achieved through coupling reactions involving various reagents under controlled conditions.

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